molecular formula C19H16N2 B8514557 benzaldehyde N,N-diphenylhydrazone

benzaldehyde N,N-diphenylhydrazone

Cat. No. B8514557
M. Wt: 272.3 g/mol
InChI Key: VREONUZGDYDJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde N,N-diphenylhydrazone is a useful research compound. Its molecular formula is C19H16N2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzaldehyde N,N-diphenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzaldehyde N,N-diphenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzaldehyde N,N-diphenylhydrazone

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

N-(benzylideneamino)-N-phenylaniline

InChI

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

VREONUZGDYDJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 500 parts of tetrahydrofuran were dissolved 23.8 parts of 4- 5-(5H-dibenzo b,f!azepinyl)!benzaldehyde and 26.5 parts of N,N-diphenylhydrazine hydrochloride. This solution was stirred at room temperature for 3 hours. After completion of the reaction, the reaction mixture was poured into 2,000 parts of water, and the crystals precipitated were taken out by filtration. The crystals obtained were washed with ethyl alcohol and then dried at reduced pressure. The crystals dried were dissolved in 100 parts of ethyl acetate, and this solution was poured into 1,000 parts of methyl alcohol to recrystallize the reaction product. Thus, 28.9 parts (yield, 77.9%) of 4- 5-(5H-dibenzo b,f!azepinyl)!benzaldehyde N,N-diphenylhydrazone was obtained. This compound had a melting point of 178.0° to 179.0° C. The results of elemental analysis are shown in Table 4 below, together with calculated values for C33H25N3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.